molecular formula C18H17NO3 B6379050 2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% CAS No. 1261919-40-7

2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%

Cat. No. B6379050
CAS RN: 1261919-40-7
M. Wt: 295.3 g/mol
InChI Key: FSCCHXCPXDAPHC-UHFFFAOYSA-N
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Description

2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (2F5PPCP) is a chemical compound with a molecular formula of C12H13NO2 and a molecular weight of 203.23 g/mol. It is a white, crystalline solid that is soluble in water and ethanol. 2F5PPCP is a derivative of phenol and has been used in a variety of scientific and industrial applications.

Mechanism of Action

2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as a ligand in the formation of various transition metal complexes. It binds to the metal center through its phenolic group, forming a five-membered chelate ring. The pyrrolidine group of the ligand also interacts with the metal center, allowing for the formation of a stable complex.
Biochemical and Physiological Effects
2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has not been extensively studied for its effects on biochemical and physiological processes. However, it has been shown to have antimicrobial activity against certain bacteria and fungi. Additionally, it has been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized in a multi-step process. Additionally, it is soluble in both water and ethanol, making it easy to use in a variety of reactions. The main limitation of using 2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments is that it is not very stable and can decompose over time.

Future Directions

There are several potential future directions for the use of 2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. It could be used as a model compound to study the mechanisms of organic reactions, as well as the interactions between proteins and small molecules. Additionally, it could be used to study the structure and reactivity of transition metal complexes. Furthermore, it could be used as a starting material for the synthesis of other compounds with potential pharmaceutical applications. Finally, it could be used in the development of new antimicrobial and anticancer agents.

Synthesis Methods

2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized through a multi-step process involving the reaction of pyrrolidinylcarbonylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature of 80°C for a period of 24 hours. After the reaction is complete, the product is purified by recrystallization and filtered to obtain a 95% pure sample.

Scientific Research Applications

2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound in the study of the mechanisms of organic reactions. Additionally, it has been used in the study of the interactions between proteins and small molecules. It has also been used in the study of the structure and reactivity of transition metal complexes.

properties

IUPAC Name

2-hydroxy-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-12-16-7-6-14(11-17(16)21)13-4-3-5-15(10-13)18(22)19-8-1-2-9-19/h3-7,10-12,21H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCCHXCPXDAPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685367
Record name 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-5-(3-pyrrolidinylcarbonylphenyl)phenol

CAS RN

1261919-40-7
Record name 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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